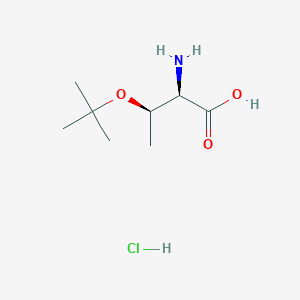
H-D-Thr-OtBu.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Thr-OtBu.HCl, also known as L-threonine tert-butyl ester hydrochloride, is a protected form of the amino acid L-threonine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The protection of the threonine side chain with a tert-butyl group helps to prevent unwanted side reactions during synthesis, making it a valuable reagent in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Thr-OtBu.HCl typically involves the esterification of L-threonine with tert-butyl alcohol, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require an appropriate solvent and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Thr-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield L-threonine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Deprotection: The tert-butyl group can be selectively removed using reagents like trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Requires nucleophiles and appropriate solvents, often conducted at room temperature or slightly elevated temperatures.
Deprotection: Achieved using TFA or HCl in dioxane, usually at room temperature for a specified duration.
Major Products Formed
Hydrolysis: Produces L-threonine.
Substitution: Yields various substituted threonine derivatives.
Deprotection: Results in the free amino acid L-threonine.
Wissenschaftliche Forschungsanwendungen
H-D-Thr-OtBu.HCl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Research: Utilized in the study of protein structure and function, as well as in the synthesis of modified peptides for biological assays.
Industrial Applications: Applied in the production of food additives and nutritional supplements, leveraging its role as a protected amino acid
Wirkmechanismus
The mechanism of action of H-D-Thr-OtBu.HCl primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the threonine side chain from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Ser(tBu)-OtBu HCl: A protected form of serine with similar applications in peptide synthesis.
H-Ser-OtBu hydrochloride: Another protected amino acid used in peptide synthesis.
Fmoc-Thr(tBu)-OH: A protected form of threonine used in Fmoc-based solid-phase peptide synthesis.
Uniqueness
H-D-Thr-OtBu.HCl is unique due to its specific protection of the threonine side chain, which is crucial for preventing side reactions during peptide synthesis. Its selective deprotection under mild conditions makes it a valuable reagent in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C8H18ClNO3 |
|---|---|
Molekulargewicht |
211.68 g/mol |
IUPAC-Name |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m1./s1 |
InChI-Schlüssel |
NUEWYDWCHHHZIB-KGZKBUQUSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C(C(=O)O)N)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
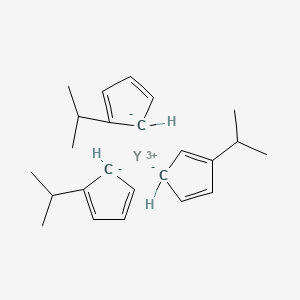
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
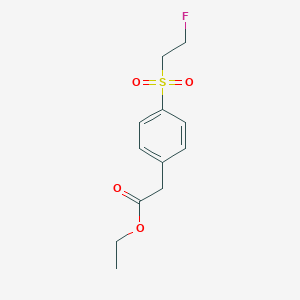
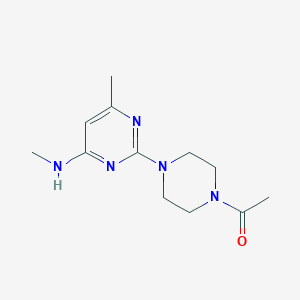
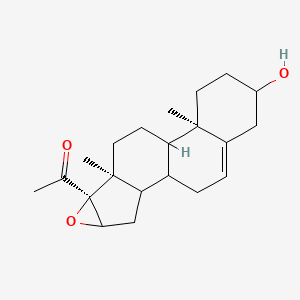


![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)
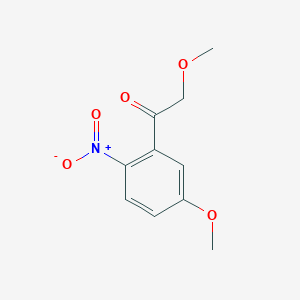
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
